molecular formula C22H15ClN2O3S B2613773 7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886162-38-5

7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2613773
CAS No.: 886162-38-5
M. Wt: 422.88
InChI Key: SWTPNEKVZRZJDK-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as Compound X) is a heterocyclic scaffold belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features:

  • A p-tolyl group at position 1 (aromatic ring with a methyl substituent).
  • A thiazol-2-yl group at position 2 (heterocyclic substituent).
  • Chlorine at position 7 and methyl at position 6 on the chromene ring.

Properties

CAS No.

886162-38-5

Molecular Formula

C22H15ClN2O3S

Molecular Weight

422.88

IUPAC Name

7-chloro-6-methyl-1-(4-methylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15ClN2O3S/c1-11-3-5-13(6-4-11)18-17-19(26)14-10-15(23)12(2)9-16(14)28-20(17)21(27)25(18)22-24-7-8-29-22/h3-10,18H,1-2H3

InChI Key

SWTPNEKVZRZJDK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C(=C5)C)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Dihydrochromeno[2,3-c]pyrrole
  • Substituents :
    • Chlorine at position 7
    • Methyl at position 6
    • Thiazole at position 2
    • p-Tolyl group at position 1

This unique arrangement of functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the thiazole and pyrrole structures. For instance, derivatives similar to This compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Inhibition (%)
Compound A25098
Compound B10099

These results indicate that modifications in the molecular structure can enhance antibacterial efficacy against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with bacterial enzymes. For example, docking studies have revealed that similar compounds bind effectively to the DprE1 enzyme, which is crucial for cell wall synthesis in Mycobacterium tuberculosis. The binding affinity observed was approximately -8.4 kcal/mol, suggesting a strong interaction with the active site of the enzyme .

Cytotoxicity

While investigating the therapeutic potential of this compound, it is essential to evaluate its cytotoxicity. Preliminary studies indicate that certain derivatives exhibit low cytotoxic effects on human cell lines while maintaining antimicrobial activity. This selectivity is crucial for developing safe therapeutic agents .

Case Study 1: Anti-Tubercular Activity

A study conducted by Hazra et al. synthesized various derivatives of thiazole and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives exhibited IC50 values comparable to standard treatments like Isoniazid (INH), highlighting their potential as alternative therapeutic agents .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on pyrrole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with MIC values ranging from 0.5 to 4 μg/mL for certain derivatives, underscoring the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs of Compound X include derivatives with modifications at positions 1, 2, 6, and 5. Below is a comparative analysis:

Table 1. Substituent Profiles and Implications
Compound R1 (Position 1) R2 (Position 2) R7 R6 Key Characteristics
Compound X p-tolyl thiazol-2-yl Cl CH3 Thiazole enhances π-π interactions; Cl and CH3 improve lipophilicity and stability
2-Alkyl derivative Aryl Alkyl (e.g., Me) H H Alkyl groups increase solubility but lack halogen-mediated specificity
2-Phenyl derivative Aryl Phenyl H H Bulky phenyl may hinder receptor access; similar aromaticity to thiazole
7-Nitro analog Aryl Varied NO2 H Electron-withdrawing NO2 alters electronic properties and reactivity
Key Observations:

Position 2 (R2):

  • The thiazol-2-yl group in Compound X provides a heterocyclic aromatic system capable of hydrogen bonding and π-π stacking, unlike alkyl or phenyl substituents . This may enhance target binding in biological systems.
  • In contrast, 2-alkyl derivatives (e.g., methyl) improve solubility but lack the electronic complexity of thiazole .

Positions 6 and 7 (R6, R7): The chlorine at position 7 increases lipophilicity and metabolic stability compared to unsubstituted or nitro-containing analogs .

Reactivity and Derivative Potential

Compound X can undergo further functionalization, such as conversion to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a reaction facilitated by its dihydrochromeno-pyrrole-dione core . Its thiazole and chloro substituents may influence reaction kinetics compared to analogs with less electron-diverse groups.

Research Findings and Implications

  • The thiazole moiety is frequently associated with antimicrobial and anticancer activity, suggesting Compound X could outperform alkyl/phenyl analogs in preliminary screens .
  • SAR Exploration: The 223-compound library underscores the importance of substituent diversity. For example, nitro or methoxy groups at position 7 (as in other analogs) may modulate electronic properties differently than chlorine .

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